

In-depth Technical Guide on the Crystal Structure Analysis of Tetramethylammonium Oxalate

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Compound of Interest

Compound Name: Tetramethylammonium oxalate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of bis(tetramethylammonium) oxalate monohydrate. The information is compiled from single-crystal X-ray diffraction studies, offering key structural data and the experimental protocols used for its determination.

Quantitative Crystallographic Data

The crystal structure of bis(tetramethylammonium) oxalate monohydrate ($2\text{C}_4\text{H}_{12}\text{N}^+ \cdot \text{C}_2\text{O}_4^{2-} \cdot \text{H}_2\text{O}$) has been determined by X-ray diffraction. The key crystallographic and data collection parameters are summarized in the tables below for clear comparison.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Chemical Formula	$2\text{C}_4\text{H}_{12}\text{N}^+ \cdot \text{C}_2\text{O}_4^{2-} \cdot \text{H}_2\text{O}$
Formula Weight (M_r)	254.33
Crystal System	Orthorhombic
Space Group	Pmn2 ₁
a (Å)	24.614(4)
b (Å)	6.738(1)
c (Å)	8.633(2)
V (Å ³)	1431.8(4)
Z	4
Radiation type	Mo K α
Temperature (K)	293
Crystal size (mm)	0.50 × 0.10 × 0.10

Data sourced from Yang et al. (2009)[1][2]

Table 2: Data Collection and Refinement Statistics

Parameter	Value
Diffractometer	Bruker APEX2
Measured Reflections	3915
Independent Reflections	1367
Reflections with $I > 2\sigma(I)$	1043
R_{int}	0.024
$R[F^2 > 2\sigma(F^2)]$	0.053
$wR(F^2)$	0.164
Goodness-of-fit (S)	1.01
Parameters	99
$\Delta\rho_{max}$ ($e \text{ \AA}^{-3}$)	0.25
$\Delta\rho_{min}$ ($e \text{ \AA}^{-3}$)	-0.25

Data sourced from Yang et al. (2009)[1][2]

Experimental Protocols

The determination of the crystal structure of bis(tetramethylammonium) oxalate monohydrate involved the following key experimental procedures:

2.1. Crystal Synthesis

Colorless block-like crystals of the title compound were prepared through the neutralization of oxalic acid with tetramethylammonium hydroxide.[1] Specifically, 0.126 g (1 mmol) of oxalic acid was dissolved in a 1:2 (v/v) mixture of water and ethanol.[1] A 25% aqueous solution of tetramethylammonium hydroxide was then added to this solution until neutralization was achieved.[1] The resulting solution was left undisturbed for several weeks, during which time the crystals formed.[1]

2.2. X-ray Diffraction Data Collection

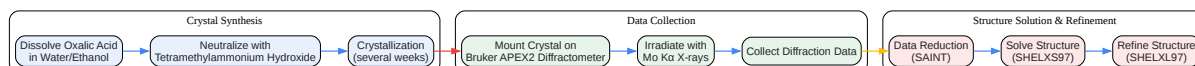
A suitable single crystal was selected and mounted on a Bruker APEX2 CCD area-detector diffractometer.[1] The diffraction data were collected at a temperature of 293 K using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).[1] A total of 3915 reflections were measured.[1]

2.3. Structure Solution and Refinement

The collected diffraction data was processed using the SAINT software package for cell refinement and data reduction.[1] The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F^2 using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were treated with a combination of independent and constrained refinement.[1]

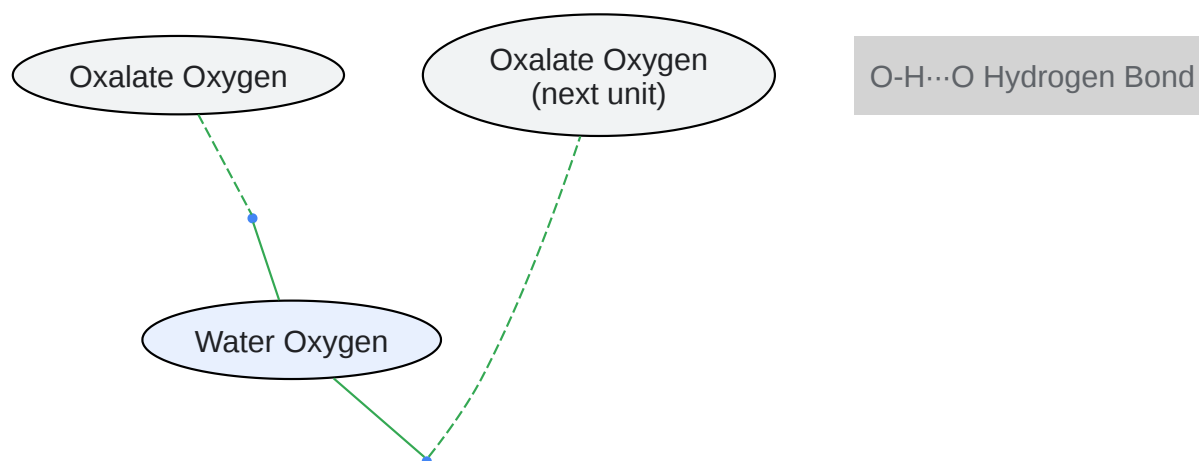
Visualizations

The following diagrams illustrate the experimental workflow and a key structural feature of the **tetramethylammonium oxalate** crystal.



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Caption: Experimental workflow for the crystal structure determination.



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Caption: Hydrogen bonding interaction forming a chain.

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References

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